![molecular formula C10H9N3OS B7537129 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazo[2,1-b][1,3]thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. Another advantage is its anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
One of the limitations of using 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments. Another limitation is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the molecular mechanisms underlying its antitumor and anti-inflammatory effects. Additionally, this compound could be tested in animal models of cancer and autoimmune diseases to evaluate its therapeutic potential. Finally, the potential use of this compound as a tool for studying epigenetic regulation of gene expression could be explored.
Méthodes De Synthèse
The synthesis of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide involves the reaction between 2-aminothiazole and propargyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then reacted with acetic anhydride to yield 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-2-3-11-9(14)6-8-7-13-4-5-15-10(13)12-8/h1,4-5,7H,3,6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPPWDOUAZHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CN2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
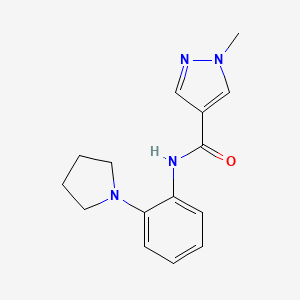
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
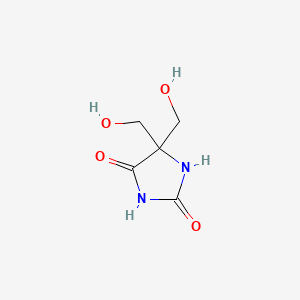
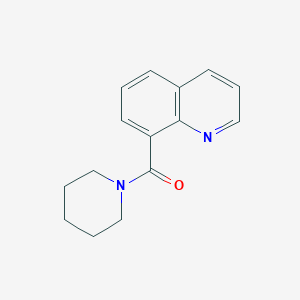
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
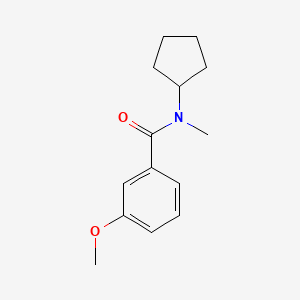
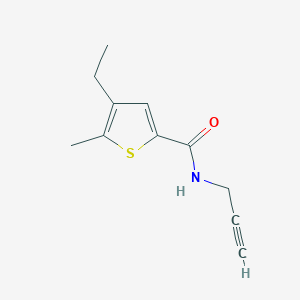

![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
